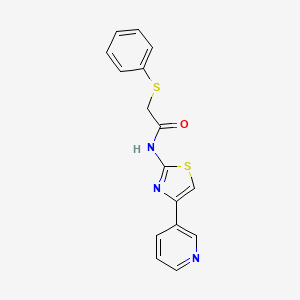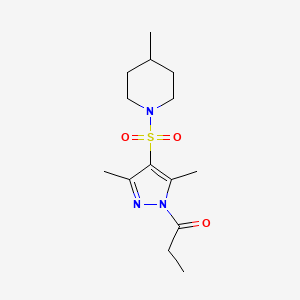![molecular formula C15H15ClN2O4S2 B11262646 4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide](/img/structure/B11262646.png)
4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a chloro group, a sulfonamide group, and an isothiazolidinyl ring, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide typically involves multiple steps:
-
Formation of the Isothiazolidinyl Ring: : The isothiazolidinyl ring can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. This step often requires controlled temperature and pressure conditions to ensure the formation of the desired ring structure.
-
Introduction of the Chloro Group: : The chloro group is usually introduced via a chlorination reaction, where a precursor compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Coupling Reaction: : The final step involves coupling the isothiazolidinyl ring with a benzenesulfonamide derivative. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group reacts with the chloro-substituted aromatic ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isothiazolidinyl ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine derivative.
-
Substitution: : The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), sodium methoxide (NaOCH₃).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the sulfonamide group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The isothiazolidinyl ring and sulfonamide group are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzenesulfonamide
- 4-Chloro-N-{2-[((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide
Uniqueness
4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide is unique due to the presence of the isothiazolidinyl ring, which imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H15ClN2O4S2 |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
4-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-5-7-15(8-6-12)24(21,22)17-13-3-1-4-14(11-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2 |
InChI-Schlüssel |
FPJLGAMTDBVAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B11262570.png)
![N-cyclopentyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262586.png)

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11262593.png)


![3-Cyclopentyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B11262620.png)
![1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B11262628.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11262629.png)
![N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262633.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262637.png)
![ethyl 3-(N-(4-carbamoylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11262638.png)
![N-(4-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262642.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262644.png)
